![molecular formula C13H17F3N2O B12615211 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine CAS No. 919112-71-3](/img/structure/B12615211.png)
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to the phenyl ring. Common methods include nucleophilic substitution reactions using trifluoromethoxy reagents.
Coupling with Piperidine: The trifluoromethoxyphenyl intermediate is then coupled with piperidine through a series of reactions, such as reductive amination or nucleophilic substitution, to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce different substituents on the phenyl ring or piperidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Material Science: It is used in the development of advanced materials, such as electrochromic devices and polymers with unique optical properties.
Biological Research: The compound is investigated for its interactions with biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethoxy)phenyl-Containing Polymers: These compounds share the trifluoromethoxyphenyl group and are used in similar applications, such as electrochromic devices.
Uniqueness
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine is unique due to its specific combination of a piperidine ring and a trifluoromethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
919112-71-3 |
|---|---|
Fórmula molecular |
C13H17F3N2O |
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
4-[[3-(trifluoromethoxy)phenyl]methyl]piperidin-4-amine |
InChI |
InChI=1S/C13H17F3N2O/c14-13(15,16)19-11-3-1-2-10(8-11)9-12(17)4-6-18-7-5-12/h1-3,8,18H,4-7,9,17H2 |
Clave InChI |
NOOCDTAFJMJFLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1(CC2=CC(=CC=C2)OC(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


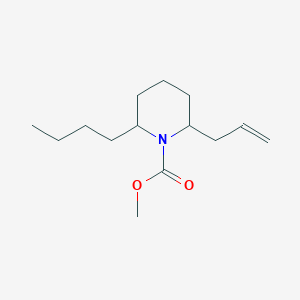
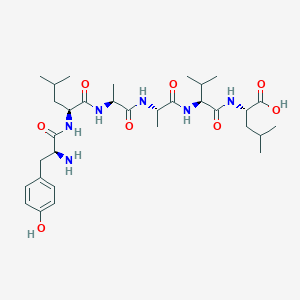
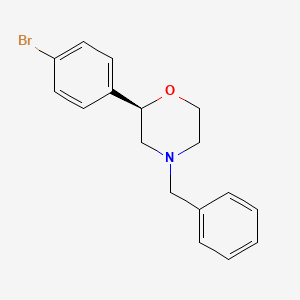
![9-Bromo-3,3-bis(4-fluorophenyl)-3,11-dihydropyrano[3,2-a]carbazole](/img/structure/B12615145.png)
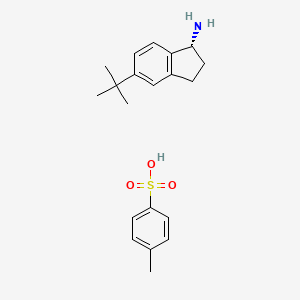
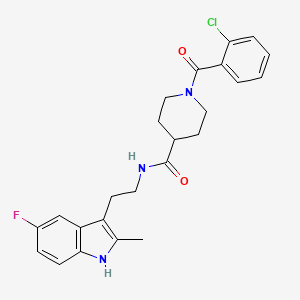
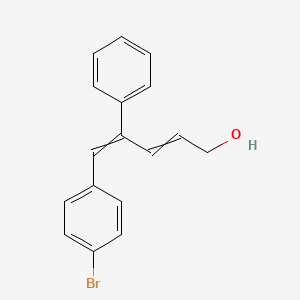

![4-{2-[4-(3,6-Dichloropyridazin-4-yl)piperazin-1-yl]ethoxy}benzonitrile](/img/structure/B12615175.png)

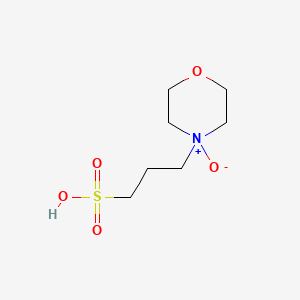
![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
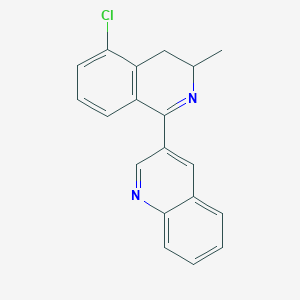
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
